1H-Indazole-4,6-diamine
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Overview
Description
1H-Indazole-4,6-diamine is a chemical compound with the molecular formula C7H8N4 . It is used for industrial and scientific research purposes .
Synthesis Analysis
The synthesis of 1H-Indazole-4,6-diamine involves several strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .Molecular Structure Analysis
The molecular structure of 1H-Indazole-4,6-diamine is based on the indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-Indazole-4,6-diamine include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Scientific Research Applications
1H-Indazole-4,6-diamine: Scientific Research Applications: 1H-Indazole-4,6-diamine is a chemical compound with a variety of applications in scientific research. Below are detailed sections focusing on unique applications:
Pharmaceutical Synthesis
This compound serves as a building block in the synthesis of various pharmaceuticals. Its unique structural features make it valuable for creating compounds with potential medicinal properties such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Bioevaluation Studies
As part of bioevaluation studies, 1H-Indazole-4,6-diamine derivatives can be synthesized and tested for their anticancer properties and other biological activities .
Electrochemical Applications
The compound’s potential for electrochemical applications is significant. It can be used in the synthesis of various indazole derivatives through electrochemical methods .
Mechanism of Action
Target of Action
1H-Indazole-4,6-diamine is a biologically active compound that has been investigated for its potential medicinal applications Indazole-containing compounds have been applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . These targets play crucial roles in various biological processes, including immune response, neurotransmission, carbohydrate metabolism, and nerve signal transmission.
Mode of Action
It’s known that indazole derivatives can act as selective inhibitors of certain kinases . The interaction of the compound with its targets could lead to changes in the activity of these targets, potentially altering cellular processes.
Safety and Hazards
properties
IUPAC Name |
1H-indazole-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,8-9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZNSPPUBKLUSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)C=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646141 |
Source
|
Record name | 1H-Indazole-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885518-52-5 |
Source
|
Record name | 1H-Indazole-4,6-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885518-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazole-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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